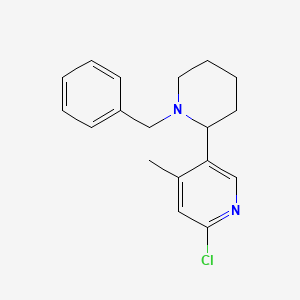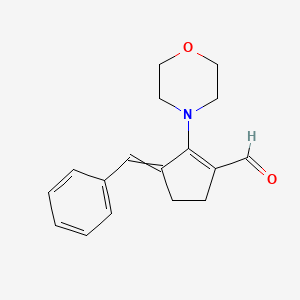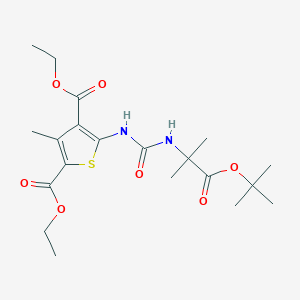![molecular formula C8H9F3N2O2 B11820462 [(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S)-2-Amino-1-cyanocyclopentyl] 2,2,2-Trifluoroacetat ist eine chemische Verbindung mit einer einzigartigen Struktur, die einen Cyclopentylring mit einer Amino- und einer Cyanogruppe sowie einem Trifluoroacetat-Rest kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [(1R,2S)-2-Amino-1-cyanocyclopentyl] 2,2,2-Trifluoroacetat umfasst typischerweise die folgenden Schritte:
Bildung des Cyclopentylrings: Dies kann durch eine Cyclisierungsreaktion mit geeigneten Vorläufern erreicht werden.
Einführung der Amino- und Cyanogruppen: Diese funktionellen Gruppen können durch nucleophile Substitutionsreaktionen eingeführt werden.
Addition des Trifluoroacetat-Rests: Dieser Schritt beinhaltet oft die Reaktion der Zwischenverbindung mit Trifluoressigsäureanhydrid unter kontrollierten Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören möglicherweise der Einsatz von Katalysatoren, Temperaturkontrolle und Reinigungstechniken wie Umkristallisation oder Chromatographie.
Chemische Reaktionsanalyse
Arten von Reaktionen
[(1R,2S)-2-Amino-1-cyanocyclopentyl] 2,2,2-Trifluoroacetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.
Reduktion: Die Cyanogruppe kann zu einem Amin reduziert werden.
Substitution: Der Trifluoroacetat-Rest kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Katalysator können verwendet werden.
Substitution: Nucleophile wie Amine oder Alkohole können verwendet werden, um die Trifluoroacetatgruppe zu substituieren.
Hauptprodukte
Oxidation: Bildung von Oxoverbindungen.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung neuer Verbindungen mit verschiedenen funktionellen Gruppen, die den Trifluoroacetat-Rest ersetzen.
Wissenschaftliche Forschungsanwendungen
[(1R,2S)-2-Amino-1-cyanocyclopentyl] 2,2,2-Trifluoroacetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Potenzieller Einsatz bei der Untersuchung von Enzymwirkungen und Proteinbindungen aufgrund seiner einzigartigen Struktur.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von [(1R,2S)-2-Amino-1-cyanocyclopentyl] 2,2,2-Trifluoroacetat beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an spezifischen Stellen zu binden, wodurch biologische Pfade möglicherweise gehemmt oder aktiviert werden. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und Kontext variieren.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoroacetate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trifluoroacetate group.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new compounds with different functional groups replacing the trifluoroacetate moiety.
Wissenschaftliche Forschungsanwendungen
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(1R,2S)-2-Bromcyclopentanol: Teilt eine ähnliche Cyclopentylringstruktur, jedoch mit einem Bromatom anstelle der Amino- und Cyanogruppen.
1H-Pyrrolo[2,3-b]pyridin-Derivate: Diese Verbindungen haben ähnliche Anwendungen in der medizinischen Chemie.
Einzigartigkeit
[(1R,2S)-2-Amino-1-cyanocyclopentyl] 2,2,2-Trifluoroacetat ist einzigartig aufgrund seiner Kombination von funktionellen Gruppen, die eine eindeutige chemische Reaktivität und potenzielle biologische Aktivität bietet. Dies macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C8H9F3N2O2 |
|---|---|
Molekulargewicht |
222.16 g/mol |
IUPAC-Name |
[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H9F3N2O2/c9-8(10,11)6(14)15-7(4-12)3-1-2-5(7)13/h5H,1-3,13H2/t5-,7-/m0/s1 |
InChI-Schlüssel |
HZCPTYFEGAYKLA-FSPLSTOPSA-N |
Isomerische SMILES |
C1C[C@@H]([C@](C1)(C#N)OC(=O)C(F)(F)F)N |
Kanonische SMILES |
C1CC(C(C1)(C#N)OC(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820382.png)


![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11820397.png)
![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)
![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)

![rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride](/img/structure/B11820435.png)

![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B11820452.png)

![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)

